Cas no 6655-90-9 (4-Chloro-1,2naphthoquinone)

4-Chloro-1,2naphthoquinone structure
4-Chloro-1,2naphthoquinone structure
商品名:4-Chloro-1,2naphthoquinone
CAS番号:6655-90-9
MF:C10H5O2Cl
メガワット:192.5985
CID:46939
PubChem ID:582391

4-Chloro-1,2naphthoquinone 化学的及び物理的性質

名前と識別子

    • 4-Chloronaphthalene-1,2-dione
    • 4-Chloro-[1,2]naphthoquinone
    • 4-chloro-1,2-Naphthalenedione
    • 4-CHLORO-1,2-NAPHTHOQUINONE
    • 1,2-Naphthalenedione,4-chloro
    • 1,2-Naphthoquinone,4-chloro
    • 4-Chlor-[1,2]naphthochinon
    • 4-chloro-1,4-naphthoquinone
    • 4-chloro-o-naphthoquinone
    • AKOS006293967
    • 1,2-Naphthalenedione, 4-chloro-
    • AC-16101
    • FT-0692432
    • SCHEMBL2529860
    • 1,2-Naphthoquinone, 4-chloro-
    • DTXSID40342496
    • 4-Chloro-1,2-naphthalenedione #
    • 6655-90-9
    • DB-073772
    • 4-Chloro-1,2naphthoquinone
    • MDL: MFCD05666403
    • インチ: 1S/C10H5ClO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H
    • InChIKey: MJUCWPGQCKMILF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=CC(=O)C2=O)Cl

計算された属性

  • せいみつぶんしりょう: 191.99800
  • どういたいしつりょう: 191.998
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 34.1A^2

じっけんとくせい

  • 密度みつど: 1.42
  • ふってん: 320.1 °C at 760 mmHg
  • フラッシュポイント: 320.1 °C at 760 mmHg
  • 屈折率: 1.625
  • PSA: 34.14000
  • LogP: 2.03170

4-Chloro-1,2naphthoquinone セキュリティ情報

4-Chloro-1,2naphthoquinone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4-Chloro-1,2naphthoquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C276340-50mg
4-Chloro-[1,2]naphthoquinone
6655-90-9
50mg
$ 215.00 2022-04-01
TRC
C276340-100mg
4-Chloro-[1,2]naphthoquinone
6655-90-9
100mg
$ 355.00 2022-04-01
TRC
C276340-250mg
4-Chloro-[1,2]naphthoquinone
6655-90-9
250mg
$ 700.00 2022-04-01
Alichem
A219006273-1g
4-Chloronaphthalene-1,2-dione
6655-90-9 95%
1g
$565.76 2023-09-01
Chemenu
CM140858-1g
4-Chloronaphthalene-1,2-dione
6655-90-9 95%
1g
$*** 2023-05-29
Chemenu
CM140858-1g
4-Chloronaphthalene-1,2-dione
6655-90-9 95%
1g
$632 2021-08-05

4-Chloro-1,2naphthoquinone 関連文献

4-Chloro-1,2naphthoquinoneに関する追加情報

Introduction to 4-Chloro-1,2-naphthoquinone (CAS No. 6655-90-9)

4-Chloro-1,2-naphthoquinone, with the chemical formula C₁₀H₄ClO₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic quinone derivative has garnered considerable attention due to its unique structural properties and diverse biological activities. As a 4-chloro-substituted naphthoquinone, it exhibits distinct reactivity patterns that make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

The CAS number 6655-90-9 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. Naphthoquinones, in general, are known for their potent antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine atom at the 4-position of the naphthoquinone core enhances its electronic properties, influencing its interaction with biological targets. This modification has been strategically explored in recent years to develop novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the role of 4-chloro-1,2-naphthoquinone in designing small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its potential in inhibiting enzymes involved in cancer cell proliferation. The chlorine substituent at the 4-position increases the electrophilicity of the quinone ring, enabling selective binding to key enzymatic sites. This feature has been exploited to develop compounds with enhanced bioavailability and reduced toxicity.

In addition to its applications in oncology, 4-chloro-1,2-naphthoquinone has shown promise in addressing infectious diseases. Research indicates that this compound can disrupt bacterial biofilm formation by interfering with essential bacterial metabolic pathways. The structural rigidity of the naphthoquinone scaffold allows for precise targeting of bacterial enzymes, making it an attractive candidate for developing novel antibiotics. Furthermore, its ability to generate reactive oxygen species (ROS) under physiological conditions suggests potential applications in antiviral therapies.

The synthesis of 4-chloro-1,2-naphthoquinone involves multi-step organic reactions, typically starting from readily available naphthalene derivatives. The chlorination step is critical and requires precise control to avoid over-substitution or side reactions. Advanced synthetic methodologies, such as catalytic chlorination or electrochemical methods, have been employed to improve yield and purity. These advancements not only enhance the accessibility of the compound but also contribute to sustainable chemical manufacturing practices.

From a computational chemistry perspective, the molecular structure of 4-chloro-1,2-naphthoquinone has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its electronic structure, stability, and reactivity. The computational data are invaluable for designing derivatives with improved pharmacological profiles. For example, virtual screening techniques have been used to identify structural analogs with enhanced binding affinity to specific biological targets.

The pharmacokinetic properties of 4-chloro-1,2-naphthoquinone are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy. Preclinical studies have revealed that this compound exhibits moderate oral bioavailability and rapid metabolic clearance. These findings guide the development of prodrugs or formulations that enhance its systemic availability and prolong its biological activity.

Recent clinical trials have explored the use of 4-chloro-substituted naphthoquinones in treating chronic inflammatory diseases. The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in inflammation. Specifically, they have been shown to inhibit nuclear factor kappa B (NF-κB) activation and reduce pro-inflammatory cytokine production. Such mechanisms make them promising candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.

The safety profile of 4-chloro-1,2-naphthoquinone is another critical aspect that has been thoroughly evaluated through toxicological studies. Acute toxicity assays indicate that the compound exhibits low systemic toxicity at therapeutic doses. However, potential hepatotoxicity or skin sensitization has been observed at higher concentrations. These findings underscore the importance of careful dosing and formulation design to minimize adverse effects while maximizing therapeutic benefits.

In conclusion,4-Chloro-1,2-naphthoquinone (CAS No. 6655-90-9) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse biological activities ranging from anticancer to antimicrobial effects. Ongoing research continues to uncover new therapeutic uses and synthetic strategies for this remarkable quinone derivative. As our understanding of its mechanisms of action deepens,so too does its promise as a foundation for next-generation therapeutics。

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